2-(2-Chloro-6-fluorophenyl)acetyl chloride

Vue d'ensemble

Description

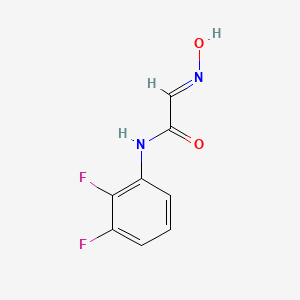

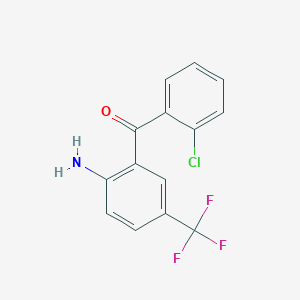

The compound "2-(2-Chloro-6-fluorophenyl)acetyl chloride" is a chlorinated acetyl chloride derivative with a fluorine atom on the aromatic ring. This structure suggests potential reactivity typical of acyl chlorides and the presence of halogens may confer unique electronic and steric characteristics that could influence its chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions where acetyl chloride serves as a key reagent. For instance, acetyl chloride is used in the synthesis of amino(aryl)methylphosphonic acid derivatives through a three-component condensation reaction, indicating its versatility in organic synthesis . Although the specific synthesis of "2-(2-Chloro-6-fluorophenyl)acetyl chloride" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, "3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile," has been reported, which could provide insights into the structural conformation of the chloro-fluorophenyl moiety . The microwave spectrum of acetyl chloride has also been studied, revealing information about the internal rotation of the methyl group and the chlorine nuclear quadrupole coupling constants .

Chemical Reactions Analysis

Acetyl chloride is known to undergo various chemical reactions, such as photodissociation, where it can dissociate to form chlorine and methyl fragments . This suggests that "2-(2-Chloro-6-fluorophenyl)acetyl chloride" could also undergo similar photodissociation reactions, potentially yielding chloro-fluorophenyl and acyl fragments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetyl chloride and its derivatives can be influenced by the presence of halogen atoms. The thermodynamic properties of chloroacetyl chlorides have been calculated, indicating that the chlorination of the acetyl group affects the stability and behavior of these compounds under various conditions . The presence of both chlorine and fluorine in "2-(2-Chloro-6-fluorophenyl)acetyl chloride" would likely impact its physical properties, such as boiling point, solubility, and reactivity.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Synthesis of Anticancer Compounds : A study by Liu Ying-xiang (2007) focused on synthesizing 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, derived from 2-(2-Chloro-6-fluorophenyl)acetyl chloride, for potential anticancer applications. The process involved amidation, etherification, and other steps, achieving an overall yield of 66% (Liu Ying-xiang, 2007).

Development of Polymerizable Monomers : Research by J. Baek and F. Harris (2005) involved developing an efficient synthetic route for self-polymerizable phenylquinoxaline monomers, using intermediates including 4-fluoro-1,2-phenylenediamine, which starts from 2,4-difluoronitrobenzene and involves steps like chlorination (J. Baek & F. Harris, 2005).

Synthesis of Isoxazole Derivatives : Su Wei-ke (2008) researched the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, an isoxazole derivative, through a process involving oximation, chlorination, and cyclization, yielding a total yield of 60.2% (Su Wei-ke, 2008).

Chemical Synthesis and Analysis

Synthesis of Glycosides for Enzyme Inactivation : Zhang et al. (2008) conducted a study on synthesizing 2-deoxy-2,2-dihaloglycosyl halides as alpha-glycosidase inactivators, which involved halogenation of protected 2-fluoroglycal precursors (Ran Zhang et al., 2008).

Photochemical Studies : Research by S. Deshmukh and W. Hess (1994) involved the photodissociation of acetyl chloride, exploring the quantum yields and energy distributions of chlorine atom photofragments, providing insights into photochemical reactions (S. Deshmukh & W. Hess, 1994).

Acylation of Azaindoles : Z. Zhang et al. (2002) explored the acylation of azaindoles at C-3 using acetyl chloride, benzoyl chloride, and chloromethyl oxalate, contributing to the field of heterocyclic chemistry (Z. Zhang et al., 2002).

Crystallography and Structural Analysis

Crystal Structure of Organic Compounds : Studies like those by Nur Liyana Ismail and B. Yamin (2009) focused on determining the crystal structure of organic compounds such as N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, which is crucial for understanding molecular configurations (Nur Liyana Ismail & B. Yamin, 2009).

Structural Determination of Novel Compounds : Huang Ming-zhi et al. (2005) synthesized and determined the crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, adding to the understanding of complex organic structures (Huang Ming-zhi et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of acylaminobenzoic acid . Compounds in this class often interact with various enzymes and receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups.

Mode of Action

Based on its structural similarity to other acylaminobenzoic acid derivatives, it may act through a mechanism involving nucleophilic substitution or free radical reactions . The chlorine atom in the acetyl chloride group is a good leaving group, making it susceptible to nucleophilic attack. This could lead to the formation of a covalent bond with a nucleophile in the target molecule, altering its function.

Pharmacokinetics

Its molecular weight of 20703 suggests that it could be absorbed in the body. The presence of the acetyl chloride group might influence its distribution and metabolism, as this group can react with various biological molecules. The compound’s bioavailability would depend on these factors, as well as on its stability and solubility.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-6-fluorophenyl)acetyl chloride. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity and interactions with target molecules. For instance, its storage and shipping temperature is room temperature , suggesting that it may be stable under these conditions.

Propriétés

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-6-2-1-3-7(11)5(6)4-8(10)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZFOGRTURIZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

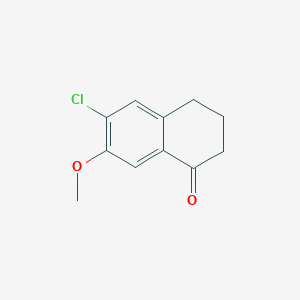

C1=CC(=C(C(=C1)Cl)CC(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279312 | |

| Record name | 2-Chloro-6-fluorobenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179314-61-5 | |

| Record name | 2-Chloro-6-fluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179314-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol](/img/structure/B3034396.png)

![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)